molecular formula C20H27NO8 B14699136 Diacetylmonocrotaline CAS No. 25490-68-0

Diacetylmonocrotaline

Cat. No.: B14699136
CAS No.: 25490-68-0
M. Wt: 409.4 g/mol
InChI Key: QYZUGPWAGWFQNV-UHFFFAOYSA-N
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Description

Diacetylmonocrotaline is a derivative of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus . This compound is known for its toxicological properties and has been studied extensively for its effects on various biological systems.

Preparation Methods

The synthesis of diacetylmonocrotaline involves the acetylation of monocrotaline. Monocrotaline can be extracted from the seeds of Crotalaria species. The acetylation process typically involves the reaction of monocrotaline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of this compound.

Chemical Reactions Analysis

Diacetylmonocrotaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of this compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Diacetylmonocrotaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of diacetylmonocrotaline involves its interaction with cellular components. It binds to DNA and proteins, causing cellular damage and apoptosis. The compound also affects various signaling pathways, including the MAPK pathway, leading to oxidative stress and inflammation .

Comparison with Similar Compounds

Diacetylmonocrotaline is similar to other pyrrolizidine alkaloids such as monocrotaline, retrorsine, and senecionine. its acetylated form makes it more reactive and toxic compared to its non-acetylated counterparts . This unique property makes it a valuable compound for studying the effects of acetylation on pyrrolizidine alkaloids.

Properties

CAS No.

25490-68-0

Molecular Formula

C20H27NO8

Molecular Weight

409.4 g/mol

IUPAC Name

(6-acetyloxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate

InChI

InChI=1S/C20H27NO8/c1-11-17(24)27-15-7-9-21-8-6-14(16(15)21)10-26-18(25)20(5,29-13(3)23)19(11,4)28-12(2)22/h6,11,15-16H,7-10H2,1-5H3

InChI Key

QYZUGPWAGWFQNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)OC(=O)C

Origin of Product

United States

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